molecular formula C11H14F2 B1390554 1-(1,1-Difluoroethyl)-4-propylbenzene CAS No. 1186195-15-2

1-(1,1-Difluoroethyl)-4-propylbenzene

Cat. No.: B1390554
CAS No.: 1186195-15-2
M. Wt: 184.23 g/mol
InChI Key: YUHCVHUCXRTLIC-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-propylbenzene is an organic compound characterized by the presence of a difluoroethyl group attached to a benzene ring, which also bears a propyl substituent

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-propylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

The primary target of 1-(1,1-Difluoroethyl)-4-propylbenzene is the kidney urea transport protein UT-B . This protein plays a crucial role in the reabsorption of urea, and its inhibition can lead to a diuretic effect .

Mode of Action

The compound interacts with its target by binding to the UT-B protein. The core heterocycle of the compound is thought to bind deep into the hydrophobic pore region of the protein . This binding inhibits the function of the UT-B protein, leading to a decrease in urea reabsorption .

Biochemical Pathways

The inhibition of the UT-B protein affects the urea cycle, a critical biochemical pathway in the body. The urea cycle is responsible for the elimination of ammonia from the body. When the UT-B protein is inhibited, urea reabsorption decreases, leading to an increase in urine production .

Pharmacokinetics

It is known that the introduction of a 1,1-difluoroethyl group can improve the microsomal stability of a compound . This suggests that the compound may have good bioavailability and a longer half-life in the body.

Result of Action

The primary result of the action of this compound is an increase in urine production due to the inhibition of urea reabsorption . This can lead to a diuretic effect, which may be beneficial in conditions where reducing fluid retention is desirable.

Safety and Hazards

The safety and hazards associated with “1,1-Difluoroethyl” would depend on the specific compound it’s a part of. For instance, 1,1-Difluoroethylene, a related compound, is highly flammable and can cause significant irritation .

Future Directions

The future directions in the research and application of “1,1-Difluoroethyl”-containing compounds are vast. For instance, the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl is a promising area of research . Additionally, the impact of fluorine substitution on the statistical behavior of the decomposition of ethyl radicals is another interesting area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoroethyl)-4-propylbenzene typically involves the introduction of the difluoroethyl group onto a benzene ring. One common method is the direct difluoroethylation of aromatic compounds using 1,1-difluoroethyl chloride as a reagent. This reaction is often catalyzed by transition metals such as nickel or palladium under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoroethyl)-4-propylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation can produce carboxylic acids or ketones .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2/c1-3-4-9-5-7-10(8-6-9)11(2,12)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHCVHUCXRTLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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